The synthesis of GSK 2830371-d4 typically involves multi-step organic reactions that incorporate deuterated components to enhance its stability and analytical properties. While specific synthetic routes are proprietary, general methods for synthesizing phosphatase inhibitors often include:
The synthesis may also involve purification steps such as chromatography to isolate the desired product from by-products. The final product is characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.
GSK 2830371-d4 participates in biochemical reactions primarily through its interaction with the Wip1 phosphatase. The allosteric inhibition mechanism involves binding to a site distinct from the active site of Wip1, leading to conformational changes that reduce its activity.
The specificity of GSK 2830371-d4 for Wip1 over other phosphatases (21 other tested) highlights its potential for targeted therapeutic applications without affecting other cellular pathways significantly .
The mechanism of action for GSK 2830371-d4 involves allosteric inhibition, where binding at an allosteric site alters the conformation of Wip1 phosphatase. This results in decreased enzymatic activity, ultimately affecting downstream signaling pathways associated with cell proliferation and survival.
Research indicates that inhibiting Wip1 can lead to enhanced sensitivity of cancer cells to chemotherapeutic agents, making GSK 2830371-d4 a candidate for combination therapies in oncology .
GSK 2830371-d4 is typically characterized by its solid form at room temperature with high purity levels (often >98%). It is soluble in dimethyl sulfoxide, which is commonly used as a solvent in biological assays.
The compound's stability under various conditions (pH, temperature) is crucial for its application in biological systems. Data on its stability can be found in supplier specifications but generally indicate resilience under physiological conditions.
GSK 2830371-d4 has significant scientific applications, particularly in cancer research. Its role as a Wip1 phosphatase inhibitor positions it as a valuable tool in studies aimed at understanding cell cycle regulation and stress response mechanisms. Additionally, it may be utilized in drug development programs targeting malignancies where Wip1 activity contributes to tumorigenesis.
GSK2830371-d4 is a deuterated analog of the potent and selective allosteric Wip1 phosphatase inhibitor GSK2830371 (chemical name: (S)-5-((5-chloro-2-methylpyridin-3-ylamino)methyl)-N-(3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)thiophene-2-carboxamide). The parent compound has a molecular formula of C₂₃H₂₉ClN₄O₂S and a molecular weight of 461.02 g/mol [1] [2] [6]. Deuterium labeling involves the strategic replacement of four hydrogen atoms (-H) with deuterium atoms (-D) at specific metabolically vulnerable sites within the molecule. While the exact positions of deuteration in GSK2830371-d4 are not explicitly detailed in the available literature, common deuteration sites in pharmaceutical analogs typically target labile hydrogens adjacent to nitrogen atoms or on alkyl chains like methyl groups, where metabolic oxidation (e.g., CYP450-mediated dealkylation) frequently occurs.
The primary rationale for deuteration lies in altering the pharmacokinetic profile without affecting the primary biological activity. Deuterium forms a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond due to its lower zero-point vibrational energy. This isotopic reinforcement can slow down rate-limiting metabolic steps involving C-H bond cleavage (isotope effect), potentially increasing plasma half-life, reducing metabolite-related toxicity, and improving overall drug exposure. Given that GSK2830371 exhibits oral bioavailability but a short half-life in vivo [1] [6], deuteration aims to enhance its metabolic stability while preserving its high potency (IC₅₀ = 6 nM against Wip1) and selectivity profile over 21 other phosphatases [2] [6].
Table 1: Key Structural Features of GSK2830371 and its Deuterated Analog
Property | GSK2830371 | GSK2830371-d4 |
---|---|---|
Molecular Formula | C₂₃H₂₉ClN₄O₂S | C₂₃H₂₅D₄ClN₄O₂S (Presumed) |
Molecular Weight | 461.02 g/mol | ~465.06 g/mol (Estimated) |
Deuteration Sites | N/A | Likely at metabolically labile H positions |
Primary Target | Wip1 Phosphatase (IC₅₀ = 6 nM) | Wip1 Phosphatase (Expected same IC₅₀) |
Deuteration Rationale | N/A | Enhanced metabolic stability, prolonged half-life |
The synthesis of GSK2830371-d4 likely follows a similar route to the parent compound, with key modifications to incorporate deuterated precursors. The original synthesis of GSK2830371 involves multi-step organic reactions, including amide bond formations and potentially chiral synthesis to obtain the (S)-enantiomer, which is crucial for its allosteric binding to the unique flap subdomain of Wip1 [1] [6]. Deuterium introduction would occur at an early stage using deuterated building blocks. For instance:
Critical to the synthesis is ensuring high isotopic purity (>98% deuterium incorporation) and enantiomeric purity (retaining the (S)-configuration, as stereochemistry is essential for Wip1 inhibition [6]). Post-synthesis, rigorous analytical validation is required:
GSK2830371-d4 is expected to share core physicochemical properties with its parent compound, with subtle differences arising from isotopic substitution:
Table 2: Comparative Physicochemical Properties of GSK2830371 and GSK2830371-d4
Property | GSK2830371 | GSK2830371-d4 (Predicted/Expected) | Impact of Deuteration |
---|---|---|---|
Molecular Weight | 461.02 g/mol | ~465.06 g/mol | +4.04 g/mol (due to D atoms) |
Solubility (DMSO) | 100 mg/mL (216.91 mM) [4] | Similar | Negligible change |
Solubility (H₂O) | Low (data not explicit) | Similar/Slightly Higher | Slight increase possible due to lower log P |
Log P | Estimated 3-4 | ~0.05-0.2 units lower | Very slight decrease |
Melting Point | Not explicitly reported | Similar | Negligible change |
Solid Form | Light yellow powder [6] | Light yellow powder | No change |
Solution Stability (DMSO) | Stable ≥6 months at -20°C [4] | Similar | No significant change expected |
Metabolic Stability | Moderate (short in vivo half-life) [6] | Enhanced | Primary goal: Slower oxidative metabolism |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: